3-Hydrazinyl-6-methylpyridazine chemical properties
3-Hydrazinyl-6-methylpyridazine chemical properties
An In-depth Technical Guide to 3-Hydrazinyl-6-methylpyridazine: Properties, Synthesis, and Applications
Introduction
3-Hydrazinyl-6-methylpyridazine (CAS No: 38956-79-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development.[1] Structurally, it features a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted with a reactive hydrazinyl group at the 3-position and a methyl group at the 6-position. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable scaffold for synthesizing a diverse array of more complex molecules.[1] Its primary significance lies in its role as a key intermediate for the development of novel pharmaceutical agents, particularly in the discovery of potent antihypertensive and anti-inflammatory drugs.[1][2] The presence of the nucleophilic hydrazinyl moiety allows for straightforward derivatization, enabling its incorporation into larger, biologically active structures and facilitating its use in combinatorial chemistry and drug discovery programs.[1]
Section 1: Core Chemical and Physical Properties
A comprehensive understanding of a compound's fundamental properties is critical for its effective application in research and development. The following tables summarize the key identifiers and computed physicochemical properties for 3-Hydrazinyl-6-methylpyridazine.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 38956-79-5 | [3][4] |
| Molecular Formula | C₅H₈N₄ | [3][4] |
| Molecular Weight | 124.14 g/mol | [3][4] |
| IUPAC Name | (6-methylpyridazin-3-yl)hydrazine | [4] |
| Common Synonyms | 3-Methylpyridazin-6-ylhydrazine, 3-Hydrazino-6-methylpyridazine | [3][4] |
| SMILES | N(N)C1=CC=C(N=N1)C | [3] |
| InChIKey | FIEDFVRFAQARPW-UHFFFAOYSA-N | [4] |
Table 2: Computed Physicochemical Data
These values are computationally derived and provide estimations for molecular behavior, crucial for applications like drug design and ADMET modeling.
| Property | Value | Significance in Drug Discovery | Reference |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 63.83 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. | [3] |
| LogP (Octanol-Water Partition Coeff.) | 0.07062 | Measures lipophilicity, influencing solubility, membrane permeability, and metabolic stability. | [3] |
| Hydrogen Bond Donors | 2 | Indicates the potential to form hydrogen bonds with biological targets, contributing to binding affinity. | [3] |
| Hydrogen Bond Acceptors | 4 | Indicates the potential to form hydrogen bonds with biological targets, contributing to binding affinity. | [3] |
| Rotatable Bonds | 1 | Relates to conformational flexibility, which can impact receptor binding and bioavailability. |[3] |
Section 2: Synthesis and Mechanistic Rationale
The predominant route for synthesizing 3-Hydrazinyl-6-methylpyridazine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is efficient and mechanistically well-understood.
Causality Behind the Synthetic Strategy
The choice of reactants is governed by fundamental principles of organic chemistry. The starting material is typically 3-chloro-6-methylpyridazine . The chlorine atom at the 3-position serves as an excellent leaving group. Its departure is facilitated by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Hydrazine hydrate (N₂H₄·H₂O) is employed as the nucleophile. It is a potent, unhindered nucleophile that readily attacks the electron-deficient carbon atom bearing the chloro substituent, leading to the desired substitution.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3-Hydrazinyl-6-methylpyridazine.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is adapted from established procedures for the synthesis of analogous hydrazinylpyridazines.[5][6]
-
Reaction Setup: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or dioxane (approx. 10 mL per gram of starting material), add hydrazine hydrate (2.0-3.0 eq).
-
Rationale: An excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to drive the reaction equilibrium towards the product. Ethanol and dioxane are common solvents as they are relatively inert and have appropriate boiling points for refluxing.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the SNAr reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction is complete before proceeding.
-
-
Work-up and Isolation: After cooling the mixture to room temperature, reduce the solvent volume under vacuum. The resulting crude product may precipitate. If not, pour the mixture into cold water to induce precipitation.
-
Rationale: Removing the solvent concentrates the product. Pouring into water is effective for precipitating organic compounds that have low water solubility.
-
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by silica gel column chromatography.
-
Rationale: Recrystallization is a standard method for purifying solid organic compounds by leveraging differences in solubility at different temperatures.
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Section 3: Chemical Reactivity and Derivatization
The synthetic utility of 3-Hydrazinyl-6-methylpyridazine stems from the high reactivity of its terminal hydrazinyl (-NHNH₂) group, which serves as a versatile handle for constructing a wide range of derivatives.
Key Reactivity Pathways
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Hydrazone Formation: This is the most fundamental reaction of the hydrazinyl group. It readily condenses with aldehydes and ketones in the presence of an acid catalyst to form stable hydrazone derivatives. This reaction is a cornerstone for building molecular diversity, as a vast array of aldehydes and ketones can be used to generate extensive compound libraries for biological screening.[7]
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Cyclization Reactions: The bifunctional nature of the hydrazinyl group makes it an excellent precursor for synthesizing fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can yield pyrazole-fused pyridazines, while reaction with other appropriate reagents can lead to the formation of triazolopyridazines, which are also prevalent scaffolds in medicinal chemistry.
Reactivity and Derivatization Diagram
Caption: Key derivatization pathways for 3-Hydrazinyl-6-methylpyridazine.
Section 4: Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on established principles of NMR, IR, and Mass Spectrometry.[8][9]
Table 3: Predicted Spectral Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | -CH₃ (s) | δ 2.5 - 2.8 ppm | Methyl group attached to an aromatic ring. |
| Ring H (d) | δ 7.2 - 7.5 ppm | Aromatic proton adjacent to the methyl-substituted carbon. Based on data for 3-methylpyridazine.[10] | |
| Ring H (d) | δ 7.6 - 7.9 ppm | Aromatic proton adjacent to the hydrazinyl-substituted carbon. | |
| -NH₂ (br s) | δ 4.5 - 5.5 ppm | Protons on the terminal nitrogen of the hydrazine group; often broad and exchangeable with D₂O. | |
| -NH- (br s) | δ 8.0 - 9.0 ppm | Proton on the nitrogen attached to the ring; often broad and exchangeable with D₂O. | |
| ¹³C NMR | -CH₃ | δ 20 - 25 ppm | Aliphatic methyl carbon. |
| Aromatic C-H | δ 120 - 130 ppm | Two signals expected for the two protonated carbons on the pyridazine ring. | |
| Aromatic C-Subst. | δ 150 - 165 ppm | Three signals expected for the carbons bearing the methyl group, the hydrazinyl group, and the ring nitrogens. | |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ | Characteristic sharp peaks for the -NH and -NH₂ groups of the hydrazinyl moiety. |
| C-H Stretch | 2900 - 3100 cm⁻¹ | Aromatic and aliphatic C-H stretching vibrations. | |
| C=N, C=C Stretch | 1500 - 1650 cm⁻¹ | Aromatic ring stretching vibrations of the pyridazine core. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 124.1 | Corresponds to the molecular weight of the compound. |
| Fragmentation | m/z = 109, 94 | Potential loss of -NH (m/z=109) or -N₂H₂ (m/z=94). |
Section 5: Applications in Research and Development
The 3-Hydrazinyl-6-methylpyridazine scaffold is a validated starting point for the discovery of various biologically active agents.
Drug Discovery
-
Antihypertensive Agents: This is one of the most prominent applications. Studies have shown that derivatizing the 6-position of the 3-hydrazinopyridazine core with various heterocyclic rings can lead to compounds with significant antihypertensive activity.[2] For instance, the 6-(2-methylimidazol-1-yl) derivative was found to be 4.9 times more active than the established drug dihydralazine in spontaneously hypertensive rats.[2] Other work has focused on synthesizing 3-hydrazino-6-monoalkylaminopyridazines, which also exhibited potent antihypertensive effects.[11]
-
Central Nervous System (CNS) Activity: The scaffold is used to prepare pyridazinone derivatives, which have shown biological activity relevant to CNS disorders.[1]
-
Anti-inflammatory and Antimicrobial Agents: Condensation of the hydrazinyl group to form hydrazones has yielded derivatives with notable anti-inflammatory and moderate antimicrobial activities.[1][7]
Agrochemicals
The structural features of 3-Hydrazinyl-6-methylpyridazine are also valuable in an agricultural context. It has been employed as an intermediate in the formulation of herbicides and plant growth regulators, leveraging its biological activity to control unwanted vegetation and manage crop development.[1]
Application Areas Diagram
Caption: Major application areas stemming from the 3-Hydrazinyl-6-methylpyridazine core.
Section 6: Safety, Handling, and Storage
Proper handling of 3-Hydrazinyl-6-methylpyridazine is essential due to its potential health hazards. All work should be conducted in a controlled laboratory environment by trained personnel.
Table 4: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Reference |
| H302 | Harmful if swallowed | [4][12] | |
| H318 | Causes serious eye damage | [4][12] | |
| H351 | Suspected of causing cancer | [4][12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[12]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][13]
-
The recommended storage temperature is between 2-8°C.[1]
-
Keep away from moisture and oxidizing agents under an inert atmosphere.[1][3]
-
Store locked up in an area accessible only to authorized personnel.[12]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[12][14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[12]
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